![molecular formula C14H11FN2O3 B7595602 Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)
Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activity. It has also been shown to have a positive effect on various physiological parameters, including blood pressure and glucose levels.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate in lab experiments include its high potency and specificity for disease targets, as well as its ease of synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for research on Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate. These include further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential use in combination therapies. Additionally, there is a need for further research on the potential toxicity of this compound and its long-term effects on physiological parameters.
Synthesis Methods
The synthesis of Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate involves a multistep process that includes the reaction of 3-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid in the presence of a base to form the desired product.
Scientific Research Applications
Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate has been used extensively in scientific research due to its potential applications in drug development. It has been shown to have activity against various disease targets, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-20-14(19)9-2-4-10(5-3-9)17-13(18)11-6-7-16-8-12(11)15/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDZFCDNBVWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate |
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